![molecular formula C25H31N5O4 B1681365 TRC051384 HCl CAS No. 1333327-56-2](/img/structure/B1681365.png)
TRC051384 HCl
Overview
Description
TRC051384 HCl is a potent inducer of heat shock protein 70 (HSP70). It exhibits protective effects against neuronal trauma via inhibition of necroptosis . It can be used for the research of ischemic stroke .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C25H32ClN5O4 . The SMILES representation isO=C(NCCN1CCOCC1)NC2=CC=C(C=C2)C(/C=C/C3=NC(N4CCOCC4)=CC=C3)=O.Cl
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 502.01 . It appears as a solid . The product is recommended to be stored at -20°C .Mechanism of Action
Target of Action
TRC051384 HCl is a potent inducer of heat shock protein 70 (HSP70) . HSP70 is a stress protein with neuroprotective activity .
Mode of Action
This compound interacts with its target, HSP70, by inducing its expression . It dose-dependently increases HSP70B mRNA in both HeLa and rat primary mixed neurons . This interaction results in a significant dose-dependent increase in HSF1 transcriptional activity and recovery of luciferase activity .
Biochemical Pathways
The induction of HSP70 by this compound involves HSF1 activation . This results in elevated chaperone and anti-inflammatory activity . Furthermore, the expression of HSP90α induced by neuronal trauma is further promoted by HSP70 inhibition .
Pharmacokinetics
It’s known that the compound can be administered intraperitoneally .
Result of Action
This compound exhibits protective effects against neuronal trauma via inhibition of necroptosis . Necroptosis is a form of programmed cell death that occurs when cells are unable to undergo apoptosis. By inhibiting necroptosis, this compound helps to prevent cell death and protect neurons .
Action Environment
It’s known that the compound can significantly reduce stroke-associated neuronal injury and disability in a rat model of transient ischemic stroke even when administered 8 hours post onset of ischemia . This suggests that the compound’s action may be influenced by the timing of administration relative to the onset of ischemia.
Safety and Hazards
properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4.ClH/c31-23(9-8-21-2-1-3-24(27-21)30-14-18-34-19-15-30)20-4-6-22(7-5-20)28-25(32)26-10-11-29-12-16-33-17-13-29;/h1-9H,10-19H2,(H2,26,28,32);1H/b9-8+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOFJDCZCSLJAM-HRNDJLQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)C=CC3=NC(=CC=C3)N4CCOCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)/C=C/C3=NC(=CC=C3)N4CCOCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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